6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that features a unique combination of dibenzofuran and pyrrolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and pyrrolopyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings.
Scientific Research Applications
6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow for exploration as a potential therapeutic agent, particularly in targeting specific biological pathways.
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. In organic electronics, its electronic properties facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler structure that serves as a building block for more complex compounds.
Dibenzo[b,d]thiophene: Similar to dibenzofuran but contains sulfur, offering different electronic properties.
Pyrrolopyrimidines: A class of compounds with similar core structures but different substituents, leading to varied biological and electronic properties.
Uniqueness
6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its combination of dibenzofuran and pyrrolopyrimidine structures, which confer specific electronic and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H23N3O5 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
6-(2-methoxydibenzofuran-3-yl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23N3O5/c1-29-21-15-31(20-14-23-19(13-24(20)35-4)18-7-5-6-8-22(18)36-23)26(16-9-11-17(34-3)12-10-16)25(21)27(32)30(2)28(29)33/h5-15H,1-4H3 |
InChI Key |
HEWHKPAZOPSZNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=C(C=C5C6=CC=CC=C6OC5=C4)OC |
Origin of Product |
United States |
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